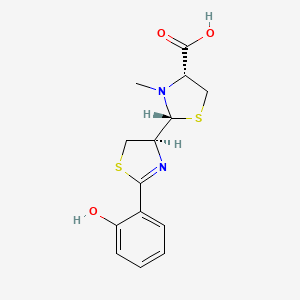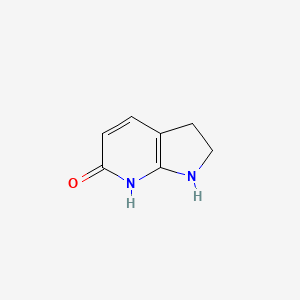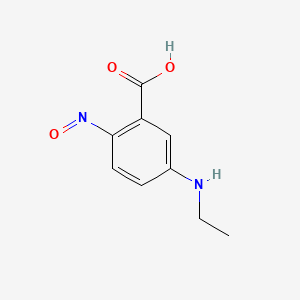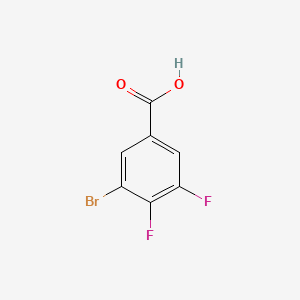
4-Fluoropentylindole
説明
4-Fluoropentylindole is a chemical compound with the molecular formula C13H16FN . It has been used in the preparation of phenanthroline copper fluoride complexes . It is also an analogue of N-Pentylindole, an indole derivative with anticancer activity .
Molecular Structure Analysis
The molecular structure of 4-Fluoropentylindole consists of a five-membered ring fused to a benzene ring, with a 4-fluoropentyl group attached . The molecular weight is 205.27 . The exact mass is 205.126677677 . The canonical SMILES representation isCC(CCCN1C=CC2=CC=CC=C21)F . Physical And Chemical Properties Analysis
4-Fluoropentylindole has a density of 1.0±0.1 g/cm³ . Its boiling point is 316.3±17.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.5±3.0 kJ/mol .科学的研究の応用
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives have been reported to have inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology . They have been found to have anticancer properties, making them potential candidates for cancer treatment.
Anti-HIV Activity
Indole derivatives have also been found to have anti-HIV properties . This suggests they could be used in the development of treatments for HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This means they could potentially be used in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties . This suggests they could be used in the development of new antimicrobial drugs.
Fluorescent Probes
Indole-related molecules have been considered as potential fluorescent probes for biological and electrochemical sensing . They can convert the chemical information of analytic targets into fluorescence signals, providing valuable insights into the characteristics of the surroundings .
pH-Sensors and Logic Gates
Indole derivatives have been used to design novel colorimetric pH sensors, fluorescent papers, and logic gates . These applications are based on the dramatic color and fluorescence responses of these derivatives due to the protonation of the nitrogen and oxygen-containing groups .
作用機序
Target of Action
4-Fluoropentylindole primarily targets the cannabinoid receptors (CB1 and CB2) in the human body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and memory .
Mode of Action
4-Fluoropentylindole acts as an agonist at the cannabinoid receptors. When it binds to these receptors, it mimics the action of endogenous cannabinoids, leading to the activation of the receptors. This activation triggers a cascade of intracellular events, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .
Biochemical Pathways
The activation of cannabinoid receptors by 4-Fluoropentylindole affects several biochemical pathways:
- MAPK Pathway Activation : This can lead to changes in gene expression and cellular responses such as proliferation, differentiation, and apoptosis .
Pharmacokinetics
The pharmacokinetics of 4-Fluoropentylindole involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, the activation of cannabinoid receptors by 4-Fluoropentylindole leads to altered neurotransmitter release , which can result in changes in mood, perception, and pain sensation. At the cellular level, it can influence cell survival, proliferation, and apoptosis, depending on the specific cellular context and receptor subtype involved .
Action Environment
The efficacy and stability of 4-Fluoropentylindole can be influenced by various environmental factors:
Understanding these factors is crucial for optimizing the therapeutic use of 4-Fluoropentylindole and minimizing potential side effects.
: ChemSpider : Future Journal of Pharmaceutical Sciences : Springer : ChemSpider : Future Journal of Pharmaceutical Sciences : Springer
特性
IUPAC Name |
1-(4-fluoropentyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN/c1-11(14)5-4-9-15-10-8-12-6-2-3-7-13(12)15/h2-3,6-8,10-11H,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLOSQQBEUFJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=CC2=CC=CC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017333 | |
| Record name | 4-Fluoropentylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoropentylindole | |
CAS RN |
1451385-65-1 | |
| Record name | 4-Fluoropentylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B569926.png)

![1-Acetyl-2-methylhexahydrocyclopenta[b]pyrrol-6(2H)-one](/img/structure/B569929.png)

![Spiro[bicyclo[3.1.0]hexane-6,2-oxirane], 3-(1-methylethenyl)-](/img/no-structure.png)


![Ethyl (4R)-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate](/img/structure/B569939.png)
![Ethyl (E,4S)-4-acetyloxy-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]pent-2-enoate](/img/structure/B569940.png)
